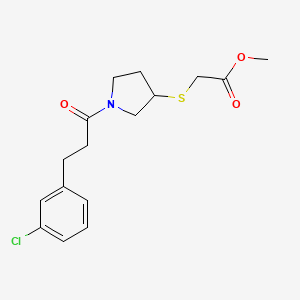![molecular formula C17H17Cl2N3O B2503275 3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide CAS No. 1427593-69-8](/img/structure/B2503275.png)
3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a pyrrolidine moiety attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Chlorination: The pyridine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 6 positions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction, where the pyridine ring reacts with a pyrrolidine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-{[2-(morpholin-1-yl)phenyl]methyl}pyridine-2-carboxamide
- 3,6-dichloro-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-2-carboxamide
Uniqueness
3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide is unique due to the presence of the pyrrolidine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. The specific substitution pattern on the pyridine ring also contributes to its unique properties.
Properties
IUPAC Name |
3,6-dichloro-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-7-8-15(19)21-16(13)17(23)20-11-12-5-1-2-6-14(12)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPJULHWNAMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CNC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2503192.png)
![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)


![6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine](/img/structure/B2503199.png)
![ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2503202.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(2-iodophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2503203.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl benzoate](/img/structure/B2503213.png)
![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
